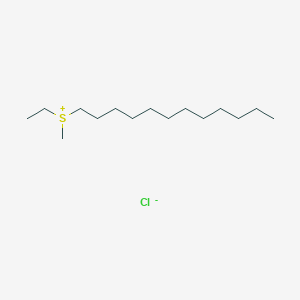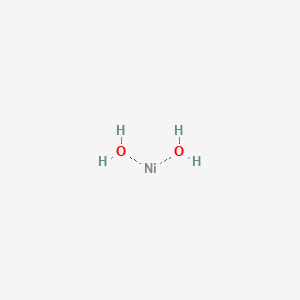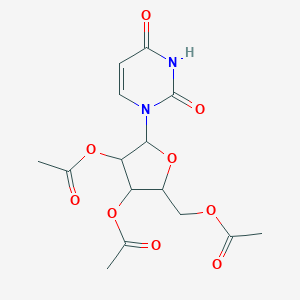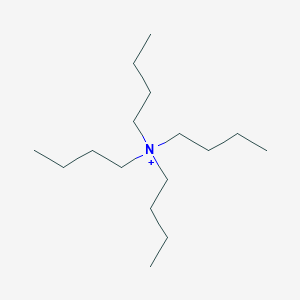
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as EMD 57283, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Mechanism Of Action
The mechanism of action of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 is not fully understood. However, it has been reported to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 may disrupt the pH balance of cancer cells, leading to their death. Additionally, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. Additionally, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been shown to inhibit the proliferation and migration of cancer cells, which is a crucial step in tumor growth and metastasis. It has also been reported to inhibit the formation of new blood vessels, which is important for the growth and survival of cancer cells.
Advantages And Limitations For Lab Experiments
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers investigating the role of CAIX and CK2 in cancer and inflammation. However, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 also has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283. One potential area of research is the development of more potent and selective inhibitors of CAIX and CK2. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 and its potential therapeutic applications. Finally, the use of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 in combination with other anti-cancer and anti-inflammatory agents may provide a more effective treatment strategy for these diseases.
In conclusion, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The synthesis method of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridinylamine in the presence of a base. 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has several advantages for lab experiments, including its stability and extensive research history. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. This method has been reported to yield high purity and yield of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283.
Scientific Research Applications
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been reported to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells. It has also been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is a crucial step in tumor growth and metastasis.
properties
Product Name |
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-ethoxy-4,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-14-9-12(3)13(4)10-15(14)22(19,20)18-16-11(2)7-6-8-17-16/h6-10H,5H2,1-4H3,(H,17,18) |
InChI Key |
PNFUIWXTNKLWHD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)






